Jak-IN-15
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Overview
Description
Jak-IN-15 is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in various physiological processes such as hematopoiesis, immune response, and inflammation. This compound has gained attention for its potential therapeutic applications in treating autoimmune diseases and certain types of cancer by modulating the JAK-STAT pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-15 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of a core heterocyclic structure, followed by functional group modifications to enhance its inhibitory activity against JAK enzymes. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Jak-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, which may have varying degrees of activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others, affecting its binding affinity to JAK enzymes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are often derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and are studied for their potential therapeutic benefits .
Scientific Research Applications
Jak-IN-15 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the effects of JAK inhibition on cell signaling, proliferation, and apoptosis.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals targeting the JAK-STAT pathway, contributing to the advancement of drug discovery and development .
Mechanism of Action
Jak-IN-15 exerts its effects by selectively inhibiting the activity of JAK enzymes. This inhibition prevents the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins, thereby blocking the downstream signaling events. The molecular targets of this compound include JAK1, JAK2, JAK3, and TYK2, which are involved in various cytokine signaling pathways. By modulating these pathways, this compound can reduce inflammation, suppress immune responses, and inhibit cancer cell proliferation .
Comparison with Similar Compounds
Jak-IN-15 is compared with other JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib. While all these compounds target the JAK-STAT pathway, this compound has unique structural features and selectivity profiles that distinguish it from others. For instance:
Tofacitinib: Primarily inhibits JAK1 and JAK3, used for rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Selectively inhibits JAK1 and JAK2, used for rheumatoid arthritis and atopic dermatitis.
Upadacitinib: Selectively inhibits JAK1, used for rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis
This compound’s unique selectivity and potency make it a promising candidate for further research and development in various therapeutic areas .
Properties
Molecular Formula |
C22H23FN4O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-6-fluoroimidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H23FN4O3S/c23-18-7-8-20-24-19(25-22(28)17-5-6-17)14-27(20)21(18)16-3-1-15(2-4-16)13-26-9-11-31(29,30)12-10-26/h1-4,7-8,14,17H,5-6,9-13H2,(H,25,28) |
InChI Key |
FKALJMMLTKVHND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC(=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)F |
Origin of Product |
United States |
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